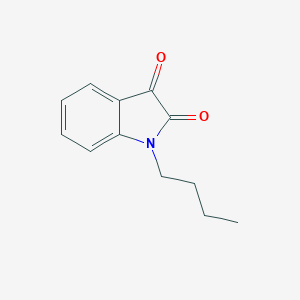

1-butyl-1H-indole-2,3-dione

Overview

Description

1-Butyl-1H-indole-2,3-dione, also known as 1-butylisatin, is a derivative of isatin, which is an indole-based compound. Indole derivatives are significant in both natural and synthetic chemistry due to their wide range of biological activities and applications. The indole nucleus is a common structural motif in many natural products, pharmaceuticals, and agrochemicals.

Mechanism of Action

Target of Action

1-Butyl-1H-indole-2,3-dione, like other indole derivatives, is known to interact with various targets in the body. Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The interaction of these compounds with their targets can result in changes at the molecular and cellular levels .

Biochemical Pathways

Indole derivatives, including this compound, can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants

Pharmacokinetics

The bioavailability of indole derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .

Result of Action

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the specific conditions within the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-1H-indole-2,3-dione can be synthesized through various methods. One common approach involves the alkylation of isatin with butyl halides in the presence of a base. The reaction typically proceeds as follows:

Step 1: Isatin is dissolved in a suitable solvent such as dimethylformamide (DMF).

Step 2: A base such as potassium carbonate (K2CO3) is added to the solution.

Step 3: Butyl bromide or butyl chloride is then added dropwise to the reaction mixture.

Step 4: The reaction mixture is stirred at an elevated temperature (e.g., 80-100°C) for several hours.

Step 5: The product is isolated by filtration, washed with water, and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of this compound can yield 1-butyl-1H-indole-2,3-diol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of diols.

Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

1-Butyl-1H-indole-2,3-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in drug development.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Isatin (1H-indole-2,3-dione): The parent compound of 1-butyl-1H-indole-2,3-dione, known for its wide range of biological activities.

1-Methyl-1H-indole-2,3-dione: A methylated derivative with similar chemical properties.

1-Ethyl-1H-indole-2,3-dione: An ethylated derivative with comparable reactivity.

Uniqueness: this compound is unique due to its butyl substituent, which can influence its solubility, reactivity, and biological activity compared to other indole-2,3-dione derivatives. The butyl group can enhance the compound’s lipophilicity, potentially affecting its interaction with biological membranes and targets.

Biological Activity

1-Butyl-1H-indole-2,3-dione is a derivative of isatin, a compound recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound possesses a butyl substituent that enhances its lipophilicity compared to other indole derivatives. This modification can influence its solubility and interaction with biological membranes, potentially affecting its pharmacokinetics and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Receptor Binding : Indole derivatives are known to bind with high affinity to several receptors, which can lead to various biological effects, including modulation of neurotransmitter systems and anti-inflammatory responses.

- Biochemical Pathways : The compound can influence multiple biochemical pathways. For instance, it may affect the production of reactive oxygen species (ROS) and nitric oxide (NO), which are critical in inflammatory processes .

Biological Activities

The compound exhibits a range of biological activities:

Antioxidant Activity

Research indicates that this compound demonstrates significant antioxidant properties. It acts as a free radical scavenger, thereby protecting cells from oxidative stress. This is particularly relevant in neuroinflammatory conditions where oxidative damage plays a critical role .

Anti-inflammatory Effects

In studies involving lipopolysaccharide (LPS)-activated microglial cells, this compound was shown to reduce NO production significantly. This suggests a potential application in treating neuroinflammatory diseases by modulating inflammatory responses .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis .

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against several pathogens. Its effectiveness varies depending on the type of microorganism and the concentration used .

Case Studies

Case Study 1: Neuroinflammation

A study evaluated the anti-neuroinflammatory activity of various isatin derivatives, including this compound. The results indicated that this compound significantly reduced NO levels in activated BV2 microglia without causing cytotoxicity at concentrations up to 25 µM .

Case Study 2: Anticancer Activity

In another investigation focused on cancer treatment, this compound was tested against colon carcinoma cells. The findings revealed that treatment with this compound led to a notable decrease in cell viability and induced apoptosis through caspase activation pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other indole derivatives:

| Compound | Key Biological Activity | Unique Features |

|---|---|---|

| Isatin | Antiviral, anticancer | Parent compound |

| 1-Methylisatin | Antimicrobial | Methyl group enhances activity |

| 5-Bromo-1-butylisatin | Enhanced antimicrobial activity | Presence of bromine |

| This compound | Antioxidant, anti-inflammatory | Unique butyl substituent |

Properties

IUPAC Name |

1-butylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-3-8-13-10-7-5-4-6-9(10)11(14)12(13)15/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEDHWVTLBLWDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364499 | |

| Record name | 1-butyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4290-91-9 | |

| Record name | 1-Butylisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4290-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-butyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.